Product packaging for Tbc 11251 (tbc)(Cat. No.:)

Tbc 11251 (tbc)

Katalognummer: B10837186
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: ADAMULBLHXHVFN-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context of Endothelin Receptor Antagonist Research

The journey towards the development of compounds like TBC 11251 began with the discovery of endothelin-1 (B181129) (ET-1) in 1988. semanticscholar.org ET-1 was identified as a potent vasoconstrictive peptide produced by endothelial cells. semanticscholar.org This discovery sparked immense interest within the scientific community, leading to the subsequent identification of endothelin isoforms, their corresponding receptors (ETA and ETB), and the endothelin-converting enzyme. semanticscholar.org

The potent and long-lasting vasoconstrictor effects of ET-1 implicated its role in cardiovascular homeostasis and the pathophysiology of various diseases. semanticscholar.org Researchers hypothesized that antagonizing the effects of ET-1 could offer therapeutic benefits, particularly in conditions characterized by excessive vasoconstriction and cell proliferation. This led to a focused effort on the development of endothelin receptor antagonists (ERAs), with the goal of treating cardiovascular diseases. semanticscholar.org Early research led to the development of both selective ETA receptor antagonists and dual ETA/ETB receptor antagonists.

Discovery and Pre-clinical Rationale for TBC 11251 Development

TBC 11251 (Sitaxentan) emerged from research aimed at developing an orally active and highly selective ETA receptor antagonist. The rationale behind targeting the ETA receptor specifically was to block the detrimental vasoconstrictive and proliferative effects of ET-1, while preserving the potential beneficial functions mediated by the ETB receptor, such as vasodilation and clearance of ET-1.

The discovery of TBC 11251 was a result of modifying a series of amidothiophenesulfonamides. Replacing an amide group with an acetyl group maintained the in vitro binding affinity and in vivo activity while improving oral bioavailability and duration of action. nih.gov

Pre-clinical studies were instrumental in establishing the scientific rationale for the further development of TBC 11251. These studies demonstrated its high affinity and selectivity for the ETA receptor.

In Vitro Binding Affinity and Selectivity of TBC 11251
ParameterValue
Ki for human ETA receptors0.43 ± 0.03 nM
IC50 for ETA receptors1.4 nM
IC50 for ETB receptors9800 nM
Selectivity Ratio (ETB/ETA)~7000-fold

The compound also demonstrated favorable pharmacokinetic properties in animal models, including a serum half-life of 6-7 hours in rats and dogs, and an oral bioavailability of 60-100%. nih.gov

Further pre-clinical investigations in animal models of pulmonary hypertension provided a strong rationale for its development for this indication. In a rat model of hypoxia-induced pulmonary hypertension, TBC 11251 attenuated the rise in pulmonary arterial pressure, right ventricular hypertrophy, and prevented the remodeling of small pulmonary arteries. nih.gov Notably, these effects were achieved without impacting systemic arterial blood pressure or heart rate. nih.gov

In a monocrotaline-induced model of pulmonary hypertension in rats, TBC 11251 also demonstrated significant efficacy. It dose-dependently attenuated the increase in right ventricular systolic pressure, right heart hypertrophy, and pulmonary vascular remodeling. nih.gov

Effects of TBC 11251 in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension
ParameterEffect of TBC 11251
Right Ventricular Systolic PressureAttenuated
Right Heart HypertrophyAttenuated
Pulmonary Vascular RemodelingAttenuated

Additionally, in a mouse model of intraluminal arterial injury, selective ETA receptor antagonism with Sitaxentan was shown to reduce the size of neointimal lesions, suggesting a potential role in inhibiting vascular proliferative responses. nih.gov These comprehensive pre-clinical findings provided a solid scientific foundation for the clinical investigation of TBC 11251 in diseases such as pulmonary arterial hypertension.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31N3O5 B10837186 Tbc 11251 (tbc)

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C24H31N3O5

Molekulargewicht

441.5 g/mol

IUPAC-Name

N-(1-benzylpiperidin-4-yl)-3-ethoxy-N-methylpyridin-2-amine;(Z)-but-2-enedioic acid

InChI

InChI=1S/C20H27N3O.C4H4O4/c1-3-24-19-10-7-13-21-20(19)22(2)18-11-14-23(15-12-18)16-17-8-5-4-6-9-17;5-3(6)1-2-4(7)8/h4-10,13,18H,3,11-12,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI-Schlüssel

ADAMULBLHXHVFN-BTJKTKAUSA-N

Isomerische SMILES

CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O

Kanonische SMILES

CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Chemical Synthesis and Analog Design Strategies

Synthetic Pathways for TBC 11251

The synthesis of TBC 11251 has been approached through strategic chemical pathways designed for efficiency and to allow for the exploration of structural analogs. A key focus in its development was the replacement of a proteolytically susceptible amide bond found in earlier compounds with more robust linkers to improve oral bioavailability and metabolic stability. acs.org

Key Precursors and Reaction Steps

The synthesis of TBC 11251 involves the coupling of key molecular fragments. While specific, detailed step-by-step procedures are proprietary and vary, the core synthetic strategy involves the formation of a crucial link between a substituted thienylsulfonamide core and a benzo[d] acs.orgnewdrugapprovals.orgdioxole moiety.

One disclosed synthetic approach highlights the following key transformations:

Esterification and Bromination: The synthesis can initiate from 5-Benzo[d] acs.orgnewdrugapprovals.orgdioxolylacetic acid, which undergoes esterification. acs.org The resulting ester is then brominated to introduce a reactive handle for subsequent coupling reactions. acs.org

Cyanation: The brominated intermediate is treated with cuprous cyanide to yield a benzonitrile derivative. acs.org

Ester Exchange and Acid Chloride Formation: The methyl ester of the benzonitrile is converted to a tert-butyl ester through saponification followed by reaction with thionyl chloride to form the acid chloride, which then reacts with tert-butyl alcohol. acs.org

Another described synthetic route for related analogs involves the use of piperyllic acid, which is activated with carbonyldiimidazole and then reacted with a deprotonated species to form an imide linkage. acs.org Additionally, the Curtius rearrangement of a thienyl carboxylic acid using diphenyl phosphorazidate to form an isocyanate has been employed. acs.org This isocyanate can then be reacted with either a hydroxyl or an amino group to generate urethane or urea linkages, respectively, in various analogs. acs.org

Methodological Innovations in Synthesis

A significant methodological innovation in the development of TBC 11251 was the strategic replacement of a metabolically vulnerable amide bond present in earlier lead compounds. acs.org Researchers investigated a variety of more durable linker groups, including imides, urethanes, and ureas, to enhance the compound's pharmacokinetic properties. acs.orgresearchgate.net This systematic exploration led to the identification of an acetyl group as the optimal linker, which maintained the necessary in vitro binding affinity and in vivo activity while providing improved oral bioavailability and a longer duration of action. acs.org

Rational Design and Derivatization Approaches

The discovery of TBC 11251 was not a serendipitous event but rather the result of a rational design and derivatization strategy aimed at improving upon a series of amidothiophenesulfonamides.

Exploration of Structural Modifications and Linker Groups

A primary focus of the rational design process was the modification of the linker connecting the core molecular scaffolds. acs.org The initial lead compounds featured an amide bond, which, while contributing to potent activity, was identified as a potential liability for in vivo stability. acs.org

Researchers systematically synthesized and evaluated a series of analogs with different linking moieties to replace this amide group. acs.org The investigation included the following linker types:

Imide

Urethane

Urea

Extended amides

Linker Group InvestigatedResulting Compound Class
ImideImide-linked analogs
UrethaneUrethane-linked analogs
UreaUrea-linked analogs
AcetylTBC 11251

Molecular and Cellular Mechanism of Action of Tbc 11251

Endothelin Receptor System Overview

The endothelin (ET) system is a crucial signaling pathway involved in various physiological processes, particularly cardiovascular homeostasis. It comprises endothelin peptides and their cognate receptors.

The endothelin peptide family consists of three principal isoforms: endothelin-1 (B181129) (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3) ahajournals.orgbjbms.orgnih.govnih.govnih.gov. ET-1 is the predominant isoform and is synthesized by endothelial cells, vascular smooth muscle cells, and other cell types ahajournals.orgbjbms.orgnih.gov. These peptides are 21 amino acids in length and contain two disulfide bonds bjbms.orgnih.gov. ET-1 is a potent vasoconstrictor and plays a significant role in cell proliferation, fibrosis, and inflammation ahajournals.orgnih.govnih.gov. ET-2 and ET-3 also exhibit biological activities, with ET-3 being particularly noted for its involvement in neuronal function bjbms.org.

The biological effects of endothelin peptides are mediated through two distinct G-protein-coupled receptors: the endothelin A (ET-A) receptor and the endothelin B (ET-B) receptor ahajournals.orgnih.govmdpi.comoup.comguidetopharmacology.org.

ET-A Receptors: These receptors are predominantly located on vascular smooth muscle cells (VSMCs) ahajournals.orgnih.govguidetopharmacology.orgersnet.org. Activation of ET-A receptors by ET-1 leads to vasoconstriction, cell proliferation, and contributes to fibrosis and apoptosis ahajournals.orgnih.goversnet.org. Signaling downstream of ET-A activation typically involves the Gq protein, leading to the activation of phospholipase C (PLC), generation of inositol (B14025) triphosphate (IP3), and subsequent intracellular calcium mobilization, which ultimately results in smooth muscle contraction ahajournals.orgbjbms.orgnih.govmdpi.com. ET-A receptors show a higher affinity for ET-1 and ET-2 compared to ET-3 mdpi.com.

ET-B Receptors: ET-B receptors are found on endothelial cells, where their activation stimulates the release of nitric oxide (NO) and prostacyclin, mediating vasodilation ahajournals.orgnih.govnih.govnih.govoup.com. They also play a role in endothelial cell survival and the inhibition of endothelin-converting enzyme-1 (ECE-1) ahajournals.org. Furthermore, ET-B receptors are crucial for the clearance of circulating ET-1 from the bloodstream ahajournals.orgnih.govoup.com. ET-B receptors couple to both Gq and Gi proteins mdpi.comguidetopharmacology.org. Unlike ET-A receptors, ET-B receptors exhibit similar affinities for ET-1, ET-2, and ET-3 mdpi.com.

TBC 11251 Binding and Selectivity Profiles

TBC 11251 functions as a selective antagonist of the endothelin receptor system, primarily targeting the ET-A subtype.

TBC 11251 demonstrates high binding affinity for the ET-A receptor. Studies have reported a dissociation equilibrium constant (Ki) for human ET-A receptors in the range of 0.43 nM abmole.comnih.govadooq.comadooq.commolnova.comdcchemicals.comguidetopharmacology.org. The half-maximal inhibitory concentration (IC50) for TBC 11251 at the ET-A receptor has been determined to be 1.4 nM abmole.comadooq.comadooq.commolnova.comdcchemicals.comguidetopharmacology.org. Furthermore, TBC 11251 inhibits ET-1-induced stimulation of phosphoinositide turnover with a Ki value of approximately 0.69 nM abmole.comnih.govmolnova.com.

Table 1: Binding Affinity of TBC 11251 to ET-A Receptors

ParameterValue (nM)Assay TypeReference
Ki0.43Binding affinity abmole.comnih.govadooq.comadooq.commolnova.comdcchemicals.comguidetopharmacology.org
IC501.4Inhibitory concentration abmole.comadooq.comadooq.commolnova.comdcchemicals.comguidetopharmacology.org
Ki (PI turnover)0.69Inhibition of phosphoinositide turnover abmole.comnih.govmolnova.com

A key characteristic of TBC 11251 is its high selectivity for the ET-A receptor over the ET-B receptor. It has been reported to be approximately 6,000 to 6,500 times more selective for ET-A compared to ET-B ersnet.orgabmole.commolnova.comgoogle.comersnet.org. The IC50 value for TBC 11251 at the ET-B receptor is significantly higher, reported as 9,800 nM nih.govmolnova.com. This pronounced selectivity is considered important for therapeutic benefits, potentially preserving beneficial ET-B receptor functions, such as nitric oxide production and ET-1 clearance ersnet.orggoogle.com.

Table 2: Selectivity Profile of TBC 11251 for ET-A vs. ET-B Receptors

Receptor SubtypeBinding Affinity MetricValue (nM)Selectivity Ratio (ET-A:ET-B)Reference
ET-AKi0.43> 5,000 - 6,500x ersnet.orgabmole.comnih.govadooq.comadooq.commolnova.comdcchemicals.comguidetopharmacology.orggoogle.comersnet.org
ET-BIC509800 nih.govmolnova.com

TBC 11251 functions as a competitive antagonist of endothelin-1 at the ET-A receptor nih.govmolnova.comdrugbank.com. By binding to the ET-A receptor, it competitively blocks the interaction of endothelin-1 with its binding site abmole.comdrugbank.com. This competitive antagonism effectively inhibits the downstream signaling cascades initiated by ET-1 binding to the ET-A receptor, such as the stimulation of phosphoinositide turnover abmole.comnih.govmolnova.com. The compound's ability to bind to the receptor and prevent its activation by the endogenous ligand defines its mechanism of action as a selective ET-A receptor antagonist.

Downstream Signaling Pathway Modulation

TBC 11251's primary mechanism involves the modulation of intracellular signaling pathways downstream of endothelin receptor activation.

Endothelin-1 (ET-1) binding to its receptors, particularly the ETA receptor, is known to activate phospholipase C, which in turn stimulates phosphoinositide turnover. This process leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), key second messengers. IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). TBC 11251 has been shown to inhibit ET-1-induced stimulation of phosphoinositide turnover. Specifically, sitaxentan (TBC 11251) inhibits ET-1-induced stimulation of phosphoinositide turnover with a Ki of 0.69 nM and a pA2 of 8.0 . This inhibition suggests that TBC 11251 directly interferes with the signaling cascade initiated by ET-1 binding to its receptor, preventing the downstream activation of pathways dependent on phosphoinositide hydrolysis jbclinpharm.org.

The modulation of phosphoinositide turnover by ET-1 leads to an increase in intracellular calcium ([Ca2+]i) levels jbclinpharm.orgfrontiersin.org. TBC 11251, by inhibiting this turnover, consequently impacts calcium signaling. Endothelin receptors are G protein-coupled receptors whose activation results in the elevation of intracellular-free calcium medchemexpress.com. By blocking ET-1's action at the ETA receptor, TBC 11251 reduces the influx or release of calcium into the cytoplasm, thereby dampening calcium-dependent signaling pathways jbclinpharm.orgmedchemexpress.com. Studies have shown that high glucose concentrations, which can induce ET-1 expression, lead to increased activation of transcription factors like NF-κB and AP-1, and this activation is blocked by ET receptor antagonists such as TBC 11251 physiology.orgresearchgate.net. The activation of these transcription factors can be mediated by calcium and PKC, both of which are influenced by ET-1 signaling physiology.org.

As an ET-1 antagonist, TBC 11251 counteracts the physiological effects of ET-1. ET-1 is a potent vasoconstrictor and also plays roles in cell proliferation, migration, and extracellular matrix production jbclinpharm.orgnewdrugapprovals.orgnih.gov. By blocking ET-1's interaction with its receptors, TBC 11251 leads to vasodilation and a decrease in pulmonary vascular resistance nih.govguidetopharmacology.orgdrugbank.com. In endothelial cells, ET-1 can induce the expression of metallothionein (B12644479) (MT) and affect cytoskeletal organization, processes that are mediated via ET receptor-dependent pathways psu.eduphysiology.org. Research indicates that TBC 11251, as an ETA inhibitor, can block high-glucose-induced MT-2 mRNA expression in human umbilical vein endothelial cells (HUVECs), although it was less effective than a specific ETB antagonist in this context psu.eduphysiology.org. Furthermore, ET-1 signaling, which TBC 11251 antagonizes, is implicated in pathways involving transcription factors like NF-κB and AP-1, which regulate the expression of genes involved in processes such as fibronectin synthesis physiology.orgresearchgate.net. Inhibition of these pathways by TBC 11251 suggests a role in modulating cellular responses related to inflammation and extracellular matrix remodeling.

Compound Name Table

Common NameOther Identifiers
TBC 11251Sitaxentan, TBC-11251
SitaxentanTBC 11251, IPI-1040
Sitaxentan sodiumTBC-11251NA, TBC-11251 SODIUM, TBC-11251Z

Pre Clinical Pharmacological Investigations of Tbc 11251

In Vitro Efficacy Studies

In vitro investigations have characterized TBC 11251's direct interaction with endothelin receptors and its ability to inhibit endothelin-1 (B181129) (ET-1) induced cellular responses.

Functional Antagonism in Isolated Tissues

TBC 11251 exhibits high affinity and selectivity for the ETA receptor. It binds competitively to human ETA receptors with a dissociation constant (Ki) of 0.43 ± 0.03 nM and an inhibitory concentration 50% (IC50) of 1.4 nM. nih.govabmole.commedkoo.com In contrast, its affinity for the endothelin B (ETB) receptor is significantly lower, with an IC50 of 9800 nM, indicating a selectivity ratio for ETA over ETB of approximately 6000 to 6500. abmole.comnewdrugapprovals.orgersnet.orgnih.govcam.ac.ukphysiology.orgpsu.eduresearchgate.netnih.gov

Furthermore, TBC 11251 effectively inhibits ET-1-induced cellular signaling pathways. It has been shown to inhibit ET-1-induced stimulation of phosphoinositide turnover with a Ki of 0.686 nM and a pA2 value of 8.0, demonstrating its functional antagonism. nih.govabmole.com These findings establish TBC 11251 as a potent nonpeptide ETA receptor antagonist with a well-defined mechanism of action at the cellular level. medkoo.com

Table 1: In Vitro Receptor Binding and Functional Data for TBC 11251

Assay/TargetValueUnitReference
Human ETA Receptor Binding (Ki)0.43 ± 0.03nM nih.govabmole.com
Human ETA Receptor Binding (IC50)1.4nM nih.govabmole.commedkoo.com
Human ETB Receptor Binding (IC50)9800nM nih.govmedkoo.com
ET-1 Induced Phosphoinositide Turnover Inhibition (Ki)0.686nM nih.gov
ET-1 Induced Phosphoinositide Turnover Inhibition (pA2)8.0- nih.govabmole.com

Inhibition of Endothelin-1 Induced Cellular Effects (e.g., Contraction, Proliferation)

Beyond direct receptor binding, TBC 11251 has been investigated for its ability to modulate ET-1-mediated cellular responses. In studies involving human umbilical vein endothelial cells (HUVEC), high glucose concentrations were found to induce metallothionein (B12644479) (MT) expression via an endothelin-dependent pathway. physiology.orgpsu.eduresearchgate.netnih.gov While the selective ETB antagonist BQ-788 showed a more potent inhibition of glucose-induced MT-2 mRNA expression compared to the ETA inhibitor TBC-11251, these studies collectively highlight the involvement of ET receptors in cellular responses to metabolic stress. physiology.orgpsu.eduresearchgate.netnih.gov TBC 11251 has also been implicated in preventing ventricular remodeling in animal models of volume overload, suggesting a role in modulating cellular proliferation and extracellular matrix dynamics. nih.gov

In Vivo Mechanistic Studies in Animal Models

The pre-clinical efficacy of TBC 11251 has been further evaluated in various animal models to understand its therapeutic potential in complex physiological conditions.

Attenuation of Hypoxia-Induced Pulmonary Hypertension in Rodent Models

TBC 11251 has demonstrated activity in models of pulmonary hypertension associated with hypoxia. acs.orgtandfonline.comlabchem.com.my In a pig model, selective ETA receptor inhibition with TBC-11251 was found to reduce the development of hypoxic pulmonary vasoconstriction (HPV) and even reverse established HPV. ki.se This suggests that ETA receptor activation is a key driver of HPV, and its blockade by TBC 11251 can ameliorate this response. ki.se Endogenous ET-1's contribution to HPV and basal vascular tone was confirmed, with ETA receptor activation mediating vasoconstriction and ETB receptor activation mediating vasodilation. ki.se

Effects on Myocardial Infarction Models

TBC 11251 has shown activity in rat models of myocardial infarction. acs.org Studies in animal models of acute myocardial infarction (AMI) are crucial for translating therapeutic approaches, with porcine models being frequently utilized due to their anatomical and pathological similarities to human conditions. frontiersin.orgnih.gov While specific data detailing TBC 11251's impact on infarct size or cardiac function in these models were not extensively detailed in the retrieved results, its inclusion in such studies underscores its investigation in cardiovascular ischemia.

Modulation of Cerebral Vasospasm in Experimental Subarachnoid Hemorrhage Models

The role of TBC 11251 in mitigating cerebral vasospasm following subarachnoid hemorrhage (SAH) has been investigated in rabbit models. nih.govnih.govahajournals.org SAH, often caused by the rupture of intracranial aneurysms, can lead to delayed cerebral vasospasm, a significant cause of secondary brain injury. nih.gov Evidence suggests that endothelin-1 plays a crucial role in the pathophysiology of cerebral vasospasm. nih.govnih.gov

In a rabbit model where SAH was induced by injecting autologous blood into the cisterna magna, TBC 11251 was evaluated for its preventative and reversal effects on vasospasm. nih.govnih.gov The mean basilar artery cross-sectional area, a measure of vasospasm, was significantly constricted in SAH-induced animals compared to controls. nih.gov

In a prevention protocol, systemic administration of TBC twice daily (BID) resulted in a significant attenuation of vasospasm. For instance, the 5 mg/kg TBC BID group showed a mean basilar artery area of 0.217 mm², and the 10 mg/kg TBC BID group showed 0.240 mm², both representing statistically significant improvements compared to vehicle-treated groups (P < 0.05). nih.gov In a similar prevention protocol, TBC BID treatment yielded a mean basilar artery area of 0.303 mm² (78.1% of control), a significant improvement over the placebo BID group (0.134 mm², 34.6% of control; P < 0.01). nih.gov In contrast, when administered for reversal of established vasospasm, TBC treatment showed a trend towards improvement but did not reach statistical significance compared to placebo. nih.gov Importantly, no adverse effects were observed, and mean arterial pressures remained comparable between drug- and vehicle-treated groups. nih.govnih.gov These findings strongly support the role of TBC 11251 in attenuating cerebral vasospasm, particularly when administered as a preventative therapy. nih.gov

Table 2: In Vivo Cerebral Vasospasm Modulation by TBC 11251 in Rabbit SAH Model

GroupTreatment RegimenMean Basilar Artery Cross-Sectional Area (mm²)% of ControlStatistical Significance (vs. Vehicle)Reference
Control (No SAH)N/A0.388100N/A nih.gov
SAH OnlyN/A0.10627.4N/A nih.gov
SAH + Vehicle (24/36h)Placebo0.13539.9N/A nih.gov
SAH + TBC (24/36h)TBC (5 mg/kg)0.17544.2Not Stat. Sig. nih.gov
SAH + Vehicle (BID)Placebo0.13434.6N/A nih.gov
SAH + TBC (BID)TBC (5 mg/kg)0.21756.0P < 0.05 nih.gov
SAH + TBC (BID)TBC (10 mg/kg)0.24061.9P < 0.05 nih.gov
SAH + TBC (BID)TBC0.30378.1P < 0.01 nih.gov

Note: Values are presented as reported in the respective studies. Control group values may vary slightly between studies.

Compound List:

TBC 11251 (Sitaxsentan, Sitaxsentan (B1663635) sodium, IPI 1040, Thelin)

Endothelin-1 (ET-1)

Endothelin (ET)

Endothelin A (ETA) receptor

Endothelin B (ETB) receptor

Bosentan

BMS-182874

BQ-788

BQ-123

TAK-044

PD-156707

Sarafotoxin S6c

[Lys4] Sarafotoxin S6c

Ambrisentan

Macitentan

TBC-2576

TBC-3214

Ro 61–1790

Clazosentan (AXV-034343)

Structure Activity Relationships Sar and Structure Property Relationships Spr of Tbc 11251 Analogs

Impact of Core Structure Modifications on Receptor Binding and Selectivity

The core structure of TBC 11251, a thiophenesulfonamide derivative, is a critical determinant of its high affinity and selectivity for the ETA receptor. Research leading to the discovery of TBC 11251 involved the strategic modification of a series of amidothiophenesulfonamides. A pivotal discovery was that the replacement of an amide group in the core structure with an acetyl group led to the development of TBC 11251. nih.gov This modification was instrumental in maintaining high in vitro binding affinity for the ETA receptor while significantly enhancing oral bioavailability and duration of action. nih.gov

TBC 11251 exhibits a high binding affinity for the human ETA receptor with a Ki of 0.43 nM. nih.gov Its selectivity for the ETA receptor over the ETB receptor is remarkable, with an IC50 of 9800 nM for the ETB receptor, demonstrating a selectivity of over 6500-fold. nih.gov

Further modifications to the core have been explored to enhance potency. For instance, the development of TBC2576, an analog of TBC 11251, involved the introduction of an additional substituent on the anilino ring. This modification resulted in a compound with an approximately 10-fold higher binding affinity for the ETA receptor compared to TBC 11251, showcasing the sensitivity of the receptor to subtle changes in the core scaffold. nih.gov

Role of Substituents on Thiophenesulfonamide Scaffold for Potency

The substituents on the thiophenesulfonamide scaffold of TBC 11251 and its analogs play a vital role in modulating their potency and selectivity. The sulfonamide moiety is a key pharmacophore that interacts with the endothelin receptor.

In the development of TBC 11251, the strategic placement of substituents on the aromatic rings of the thiophenesulfonamide scaffold was optimized to achieve high ETA receptor affinity. The anilino ring, in particular, has been a focal point for modification. The addition of a substituent at the 6-position of the 2,4-disubstituted anilino ring in the TBC 11251 series was found to significantly increase the potency of these compounds. nih.gov

Furthermore, introducing a wide range of functionalities at the 3-position of the 2,4,6-trisubstituted anilino ring was shown to increase ETA selectivity by approximately 10-fold while preserving in vitro potency. This finding highlights the tunability of the scaffold for fine-tuning the pharmacological and toxicological profiles of these antagonists. nih.gov

Below is a data table summarizing the impact of key structural modifications on receptor binding affinity.

CompoundCore Modification/SubstituentETA Ki (nM)ETB IC50 (nM)Selectivity (ETA vs ETB)
TBC 11251 Acetyl group replacing amide0.439800~22,790-fold
TBC2576 Additional substituent on anilino ring~0.043HighHigh

Influence of Linker Groups on Pharmacological Profile and Bioavailability (Pre-clinical)

The nature of the linker group connecting the different pharmacophoric elements of TBC 11251 analogs can significantly influence their pharmacological profile and, most notably, their preclinical bioavailability. The transition from an amide linker in the initial series of compounds to an acetyl group in TBC 11251 was a critical step in achieving good oral bioavailability. nih.gov

Preclinical studies in rats and dogs demonstrated that TBC 11251 possesses excellent oral bioavailability, ranging from 60-100%. nih.gov This favorable pharmacokinetic property is a direct consequence of the structural modifications, including the nature of the linker, which likely affects the molecule's physicochemical properties such as solubility and membrane permeability. The serum half-life of TBC 11251 in these preclinical models was also found to be in the range of 6-7 hours, indicating a reasonable duration of action. nih.gov

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of endothelin receptor antagonists. Techniques such as Comparative Molecular Field Analysis (CoMFA) and molecular docking are employed to elucidate the interactions between ligands like TBC 11251 and the endothelin receptor.

Molecular docking studies have been used to predict the binding modes of various endothelin receptor antagonists, including those with a sulfonamide scaffold similar to TBC 11251. These studies help in visualizing the key interactions, such as hydrogen bonds and hydrophobic interactions, between the antagonist and the amino acid residues within the receptor's binding pocket. For instance, sitaxsentan (B1663635) has been used as a reference ligand in docking studies to compare the binding affinities of other potential antagonists. semanticscholar.org

CoMFA, a 3D-QSAR (Quantitative Structure-Activity Relationship) technique, has been applied to series of endothelin antagonists to build predictive models. These models correlate the 3D steric and electrostatic fields of the molecules with their biological activities, providing insights into the structural features that are crucial for high-affinity binding. This information is then used to guide the design of novel antagonists with improved potency and selectivity.

Development of Next-Generation Endothelin Receptor Antagonists based on TBC 11251 Scaffold

The TBC 11251 scaffold has served as a valuable template for the design and development of next-generation ETA receptor antagonists with potentially improved therapeutic profiles. The goal of these efforts is to enhance potency, selectivity, and pharmacokinetic properties while minimizing any potential off-target effects.

A prime example of this is the development of TBC2576. By systematically exploring substitutions on the anilino ring of the TBC 11251 structure, researchers were able to identify a compound with a tenfold increase in ETA binding affinity. nih.gov This demonstrates that the TBC 11251 scaffold is amenable to further optimization. The ability to introduce a variety of functional groups at specific positions of the core structure allows for the fine-tuning of the molecule's properties to achieve a desired pharmacological profile. nih.gov The ongoing research in this area focuses on leveraging the understanding of SAR and computational modeling to rationally design novel antagonists based on the proven TBC 11251 framework.

Advanced Analytical and Methodological Research for Tbc 11251 Studies

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental techniques used to characterize receptors and determine the affinity and selectivity of drug candidates. These assays involve incubating cells or tissue homogenates with a radiolabeled ligand that binds to a specific receptor. By measuring the binding of the radioligand in the presence of varying concentrations of an unlabeled compound like TBC 11251, researchers can determine its binding affinity (e.g., Ki or IC50 values) and its selectivity for different receptor subtypes.

TBC 11251 has been characterized as a highly selective ETA receptor antagonist. Studies have reported its competitive binding to human ETA receptors with a Ki of 0.43 ± 0.03 nM and an IC50 of 1.4 nM. In contrast, its affinity for the endothelin receptor-B (ETB) was significantly lower, with an IC50 of 9800 nM nih.govguidetopharmacology.org. This high selectivity for ETA receptors is a key aspect of its pharmacological profile.

Receptor TargetSpeciesAssay TypeKi (nM)IC50 (nM)Reference
Human Endothelin Receptor-AHumanRadioligand Binding Assay0.43 ± 0.031.4 nih.govguidetopharmacology.org
Human Endothelin Receptor-BHumanRadioligand Binding AssayN/A9800 nih.gov

Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of binding affinity.

In Vitro Cell-Based Assays for Functional Activity Profiling

In vitro cell-based assays are employed to evaluate the functional consequences of TBC 11251's binding to its target receptors. These assays assess how the compound modulates cellular responses, such as signal transduction pathways or cellular processes, in a controlled cellular environment. For TBC 11251, these assays help to confirm its antagonist activity and quantify its potency in inhibiting receptor-mediated cellular effects.

TBC 11251 has been shown to inhibit endothelin-1 (B181129) (ET-1)-induced stimulation of phosphoinositide turnover with a Ki of 0.686 nM nih.gov. This finding demonstrates its efficacy in blocking a key downstream signaling pathway activated by ETA receptor stimulation. Cell-based assays are critical for understanding the compound's mechanism of action at the cellular level, confirming its ability to block receptor-mediated cellular proliferation and other functions researchgate.neticosagen.comdomainex.co.uktebubio.com.

Target Pathway/ResponseCell Type/SystemStimulusTBC 11251 Ki (nM)Reference
Phosphoinositide TurnoverNot specifiedET-10.686 nih.gov
ET-1-induced VasoconstrictionVascular Smooth Muscle CellsET-1Not specified medchemexpress.comphysiology.org
Cell Proliferation (ETA-mediated)Not specifiedET-1Not specified researchgate.netphysiology.org

Note: Ki values in cell-based functional assays indicate the concentration of the antagonist required to inhibit the response by 50% when a specific stimulus is present.

In Vivo Pharmacodynamic Biomarker Assays in Animal Models

In vivo pharmacodynamic (PD) biomarker assays are essential for assessing the biological effects of TBC 11251 in a living organism and for establishing a link between drug exposure and pharmacological response. These studies typically involve administering TBC 11251 to animal models and measuring specific biomarkers that reflect the engagement of the target receptor and the downstream physiological effects. Such assays help to validate the in vitro findings and predict the compound's efficacy in a more complex biological system.

Studies have utilized animal models to investigate the effects of TBC 11251. For instance, systemic administration of TBC 11251 has been shown to attenuate cerebral vasospasm after experimental subarachnoid hemorrhage in animal models ahajournals.org. Furthermore, TBC 11251 has demonstrated beneficial effects in preventing ventricular remodeling in volume-overloaded rats, a process linked to ETA receptor activation physiology.org. These studies highlight the utility of in vivo PD biomarker assays in evaluating TBC 11251's therapeutic potential by monitoring changes in physiological parameters or specific molecular markers in response to treatment reactionbiology.comnih.govnih.govrsc.org. While specific biomarker data for TBC 11251 in published literature is not detailed in the provided snippets, the general application of these assays in drug discovery is well-established reactionbiology.comnih.govnih.govrsc.org.

Compound Name Table

Common NameAlternative Name(s)
TBC 11251Sitaxsentan (B1663635), IPI-1040

Q & A

Q. What is the molecular mechanism of TBC 11251, and how can researchers validate its target specificity in experimental models?

TBC 11251 is an endothelin-A receptor antagonist studied for attenuating cerebral vasospasm post-subarachnoid hemorrhage. To validate its specificity, employ competitive receptor-binding assays using radiolabeled ligands and compare binding affinity against endothelin-B receptors. Include knockout models (e.g., endothelin-A receptor-deficient animals) to confirm mechanism-specific effects. Parallel in vitro and in vivo dose-response studies are critical to establish selectivity .

Q. What methodological best practices ensure reproducibility in TBC 11251 efficacy studies?

  • Experimental Design : Use randomized, blinded animal cohorts with standardized induction of subarachnoid hemorrhage (e.g., endovascular perforation model).
  • Controls : Include vehicle-treated and positive-control groups (e.g., nimodipine).
  • Data Reporting : Follow guidelines for detailed experimental protocols (e.g., anesthesia, dosing intervals) to enable replication. Publish raw data and statistical parameters in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for TBC 11251 across species or administration routes?

  • Comparative Pharmacokinetics : Conduct crossover studies comparing intravenous vs. intra-arterial delivery in multiple species (e.g., rodents, non-human primates). Use LC-MS/MS to quantify plasma and cerebrospinal fluid concentrations.
  • Meta-Analysis : Aggregate historical data to identify confounding variables (e.g., blood-brain barrier integrity, metabolic enzyme variability). Apply sensitivity analysis to isolate factors influencing bioavailability .

Q. What advanced statistical frameworks are suitable for analyzing TBC 11251’s neuroprotective effects in longitudinal studies?

  • Time-Series Analysis : Use mixed-effects models to account for individual variability in cerebral blood flow measurements.
  • Survival Analysis : Apply Cox proportional hazards regression to assess dose-dependent reductions in vasospasm-related mortality.
  • Machine Learning : Train classifiers on histopathological data (e.g., vessel lumen patency) to predict treatment efficacy thresholds .

Methodological Challenges & Solutions

Q. How should researchers optimize dosing regimens for TBC 11251 to balance efficacy and toxicity?

  • Dose Escalation Studies : Implement adaptive Bayesian designs to minimize animal use while identifying maximum tolerated doses.
  • Biomarker Integration : Monitor serum endothelin-1 levels and MRI-based vascular imaging to correlate pharmacokinetics with hemodynamic outcomes .

Q. What strategies mitigate bias in preclinical studies evaluating TBC 11251’s long-term outcomes?

  • Pre-registration : Document hypotheses and analysis plans in public repositories (e.g., Open Science Framework) before data collection.
  • Blinded Analysis : Use third-party statisticians to interpret neurobehavioral scores and histopathology .

Data Interpretation & Reporting

Q. How to address variability in TBC 11251’s efficacy across genetic backgrounds or comorbid conditions?

  • Stratified Sampling : Recruit genetically diverse animal strains (e.g., C57BL/6 vs. SV129) and model comorbidities (e.g., hypertension).
  • Multi-Omics Integration : Pair RNA-seq data from treated tissues with proteomic profiling to identify resistance markers .

Q. What ethical and practical considerations apply when translating TBC 11251 findings to clinical trials?

  • Ethical Frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design.
  • Regulatory Compliance : Align preclinical endpoints with FDA/EMA guidelines for cerebrovascular therapeutics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.